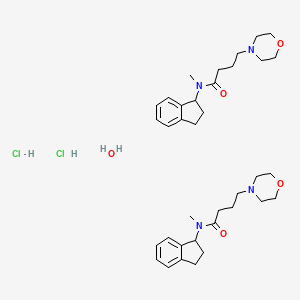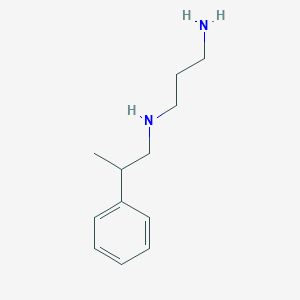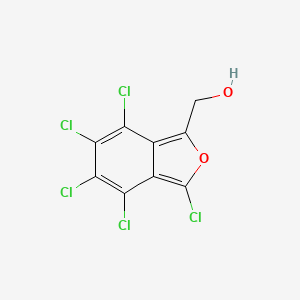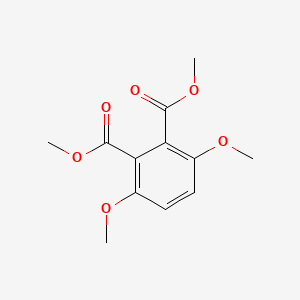
Decanoic acid isopropyldiethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid isopropyldiethanolamine salt is a chemical compound formed by the reaction of decanoic acid with isopropyldiethanolamine. Decanoic acid, also known as capric acid, is a saturated fatty acid with a 10-carbon chain. Isopropyldiethanolamine is an amine compound that contains both isopropyl and diethanolamine groups. The resulting salt is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid isopropyldiethanolamine salt typically involves the neutralization reaction between decanoic acid and isopropyldiethanolamine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction can be represented as follows:
Decanoic acid+Isopropyldiethanolamine→Decanoic acid isopropyldiethanolamine salt+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is stirred continuously to ensure complete reaction and uniform product formation. The product is then purified through filtration and recrystallization processes to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid isopropyldiethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amine oxides.
Reduction: Reduction reactions can convert the salt into its corresponding alcohols and amines.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amine oxides.
Reduction: Alcohols and amines.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Decanoic acid isopropyldiethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of decanoic acid isopropyldiethanolamine salt involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with specific protein targets, affecting their function and activity. The molecular pathways involved include the modulation of ion channels and signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Capric acid (Decanoic acid): A saturated fatty acid with similar surfactant properties.
Isopropyldiethanolamine: An amine compound used in the synthesis of various surfactants and emulsifiers.
Decanoic acid salts: Other salts of decanoic acid, such as sodium decanoate and potassium decanoate, which have similar chemical properties.
Uniqueness
Decanoic acid isopropyldiethanolamine salt is unique due to its combination of fatty acid and amine functionalities, providing both hydrophobic and hydrophilic properties. This makes it an effective surfactant and emulsifying agent with diverse applications in various fields.
Propiedades
Número CAS |
67939-86-0 |
|---|---|
Fórmula molecular |
C17H37NO4 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
decanoic acid;2-[2-hydroxyethyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C10H20O2.C7H17NO2/c1-2-3-4-5-6-7-8-9-10(11)12;1-7(2)8(3-5-9)4-6-10/h2-9H2,1H3,(H,11,12);7,9-10H,3-6H2,1-2H3 |
Clave InChI |
ZASLDYNTECQJSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)O.CC(C)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)

sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)



![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)



